7-羧甲基鸟嘌呤

描述

7-Carboxymethylguanine (7-CMGua) is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been identified in DNA from pancreatic acinar cells exposed to Azaserine .

Synthesis Analysis

Studies were undertaken to determine the identity of an azaserine:DNA adduct. The most probable adduct, 7-carboxymethylguanine, was synthesized . A novel solid organic electrolyte (G7Li), a compound reminiscent of ion channels, was derived from regioisomeric N7-guanine-carboxylate conjugate and Li-ions .Molecular Structure Analysis

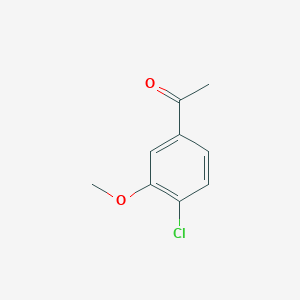

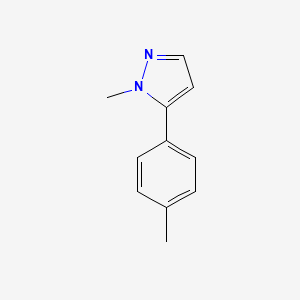

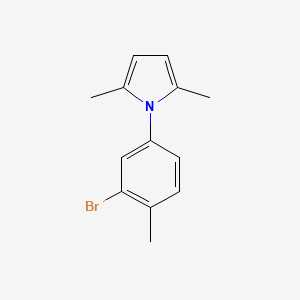

The 7-Carboxymethylguanine molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

7-Carboxymethylguanine (7-CMGua) and 7-(2’-carboxyethyl)guanine (7-CEGua) are DNA adducts that potentially could be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), respectively . Metabolic activation of NSAR by methyl hydroxylation would produce a DNA carboxymethylating agent while similar metabolism of MNPA would produce a carboxyethylating agent, each of which would be expected to react at the 7 position of guanine to give 7-carboxymethylguanine (7-CMG) and 7-carboxyethylguanine (7-CEG), respectively .Physical And Chemical Properties Analysis

The 7-Carboxymethylguanine molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .科学研究应用

在人肝 DNA 中检测

研究发现,虽然 7-羧甲基鸟嘌呤 (7-CMG) 本身可能在人肝 DNA 中无法检测到,但诸如 7-(2'-羧乙基)鸟嘌呤 (7-CEG) 等相关化合物已被普遍鉴定。这些发现来自使用液相色谱-电喷雾电离-串联质谱等技术进行的分析,突出了潜在由致癌亚硝胺或其他来源(如丙烯酸,这是这些加合物的合理内源性前体)形成的 DNA 加合物的存在 (Cheng, Wang, Villalta, & Hecht, 2010)。

在胰腺腺泡细胞中鉴定

研究已在暴露于氮丙啶的胰腺腺泡细胞的 DNA 中鉴定出 7-CMG。这一发现支持了导致 DNA 羧甲基化的氮丙啶代谢模型,并暗示了 7-CMG 在氮丙啶的生物学效应中潜在的作用 (Zurlo, Curphey, Hiley, & Longnecker, 1982)。

致癌亚硝胺代谢

进一步的研究调查了致癌亚硝胺(如 N-亚硝基肌氨酸和 3-(甲基亚硝基氨基)丙酸)在可能导致 DNA 加合物(如 7-CMG)中的作用。为量化人肝 DNA 中这些加合物而开发的分析方法阐明了这些致癌物的代谢途径及其对 DNA 修饰的影响 (Wang, Cheng, Chen, Villalta, & Hecht, 2010)。

由 N-亚硝基-胆汁酸结合物形成

14C-N-亚硝基胆酸与小牛胸腺 DNA 的反应已被证明会产生几种羧甲基化加合物,包括 7-CMG。这项研究突出了监测此类化合物的内源性形成及其在生物系统中的重要性的潜力 (Shuker, Howell, & Street, 1987)。

PARP-1 抑制剂机制

对 7-甲基鸟嘌呤(7-CMG 的近亲)等化合物的研究探索了它们作为 DNA 修复酶(如 PARP-1)抑制剂的潜力。这项研究对开发抗癌药物和了解 DNA 修饰和修复中涉及的分子动力学和相互作用具有重要意义 (Nilov et al., 2020)。

作用机制

The most probable adduct, 7-carboxymethylguanine, was synthesized. DNA isolated from pancreatic acinar cells treated in culture with [14C]azaserine was hydrolyzed under neutral conditions to liberate N-alkylated purines . These results suggest that azaserine metabolism in acinar cells results in carboxymethylation of DNA, supporting previously proposed models of azaserine degradation .

未来方向

The detection of 7-Carboxymethylguanine in human liver DNA suggests the ubiquitous presence of 7-CEGua in human liver DNA . This work not only provides new avenues for future nanopore detection development, but also offers a foundation for the construction of more advanced DNA information processing technologies .

属性

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXOREVYDYHYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224473 | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73891-84-6 | |

| Record name | 7-Carboxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole](/img/structure/B3357474.png)

![Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-](/img/structure/B3357475.png)

![2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole](/img/structure/B3357516.png)

![6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3357531.png)